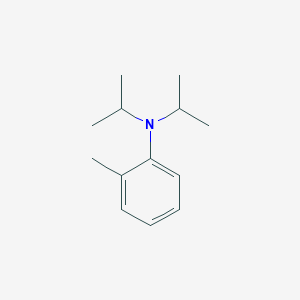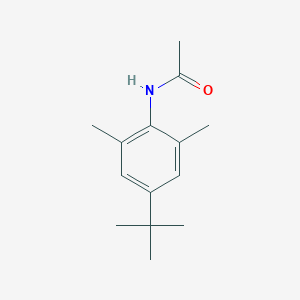
1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine, also known as CFPP, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
作用机制
The exact mechanism of action of 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various signaling pathways in the body. 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine also inhibits the activity of phosphodiesterase-4 (PDE-4), an enzyme that plays a role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has also been shown to reduce the levels of prostaglandin E2 (PGE2), a mediator of inflammation. In addition, 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has several advantages for laboratory experiments. It is relatively easy to synthesize and has high purity. 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine also exhibits good solubility in water, which makes it easy to prepare solutions for testing. However, 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has some limitations for laboratory experiments. It is not stable in acidic conditions and can decompose over time. 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine. One area of interest is the development of new drug formulations that can improve its bioavailability and stability. Another area of interest is the investigation of 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine's potential use in the treatment of neurological disorders. Additionally, further research is needed to elucidate the exact mechanism of action of 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine and its potential use in cancer therapy.
In conclusion, 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine is a novel compound that has potential therapeutic applications. Its unique chemical structure and ability to modulate various signaling pathways make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
合成方法
The synthesis of 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine involves a multi-step process that begins with the reaction between 3-chloro-2-methyl aniline and 3-fluorobenzoyl chloride. This reaction yields the intermediate compound, 1-(3-chloro-2-methylphenyl)-3-fluorobenzoyl chloride, which is then reacted with piperazine to form 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine.
科学研究应用
1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, analgesic, and anti-tumor properties. 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine |
|---|---|
分子式 |
C18H18ClFN2O |
分子量 |
332.8 g/mol |
IUPAC 名称 |
[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C18H18ClFN2O/c1-13-16(19)6-3-7-17(13)21-8-10-22(11-9-21)18(23)14-4-2-5-15(20)12-14/h2-7,12H,8-11H2,1H3 |
InChI 键 |
YIVKXYNZXJKTDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
规范 SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




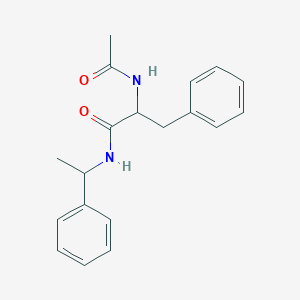
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)
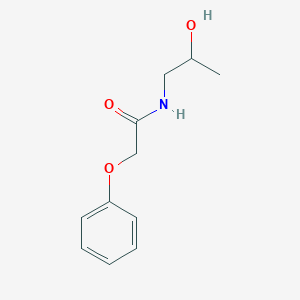
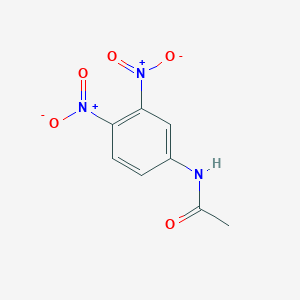
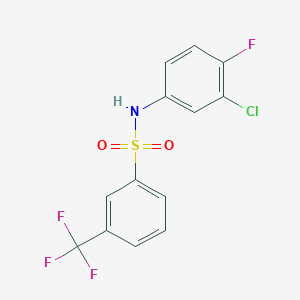
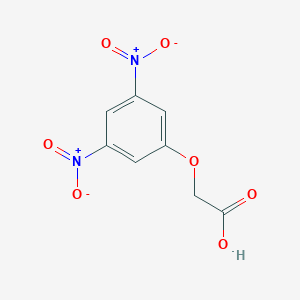
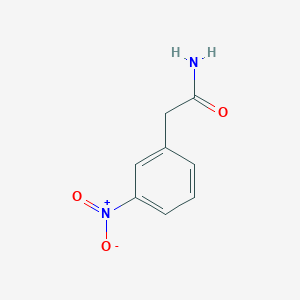
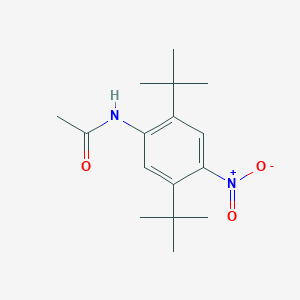
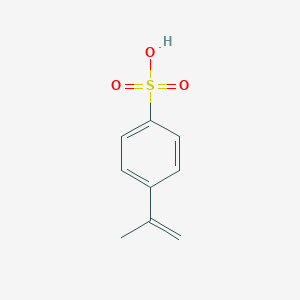
![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)
